molecular formula C8H7F2NO B8335648 (3,5-Difluorophenyl)acetamide

(3,5-Difluorophenyl)acetamide

Cat. No.: B8335648
M. Wt: 171.14 g/mol
InChI Key: ZSVOTZROTNEVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Difluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with fluorine atoms at the 3- and 5-positions, linked to an acetamide group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry and agrochemical research. It has been explored for antimicrobial, antifungal, and potassium channel-modulating activities .

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C8H7F2NO/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12)

InChI Key

ZSVOTZROTNEVNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents/Modifications Biological Activity Molecular Weight (g/mol) Reference
(3,5-Difluorophenyl)acetamide (Core Structure) 3,5-difluorophenyl Broad-spectrum antimicrobial potential ~168.13
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazol-5-ylsulfonyl-piperazine moiety Strong activity against gram-positive bacteria Not specified
2-(3,5-Difluorophenyl)-N-[(4-methyl-2,6-dimorpholinopyridin-3-yl)methyl]acetamide (55b) Morpholine-pyridine scaffold Potassium channel modulation (e.g., KV7) ~445.47
N-[6-(Benzylthio)-2-(methylamino)pyridin-3-yl]-2-(3,5-difluorophenyl)acetamide (9g) Benzylthio-pyridine modification Ligand for KV7 channels ~428.46

Analysis :

  • Compound 47 () exhibits enhanced antimicrobial activity compared to the parent this compound, likely due to the addition of a benzo[d]thiazole-sulfonyl-piperazine group, which improves target binding .
  • Compound 55b () incorporates a morpholine-pyridine moiety, shifting its application toward neuropharmacology (e.g., as a flupirtine/retigabine analog) .
  • Compound 9g () demonstrates the impact of benzylthio and methylamino substituents on potassium channel selectivity .

Structural Analogs with Oxazolidinone and Spirocyclic Modifications

Key Compounds:

Compound Name Structural Feature Application/Synergy Molecular Weight (g/mol) Reference
(S)-N-[[3-(3,5-Difluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide Oxazolidinone ring Stereochemical specificity in drug design 270.24
N-(3,5-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Spirocyclic diazaspiro[4.5]decane system Enhanced conformational rigidity ~393.37

Analysis :

  • The oxazolidinone derivative () introduces a rigid heterocyclic ring, improving metabolic stability and bioavailability compared to the parent compound .

Chlorinated and Methyl-Substituted Acetamides

Key Compounds:

Compound Name Substituents Physicochemical/Biological Properties Reference
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Dichloro and dimethyl groups Herbicidal activity; crystalline stability
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl and methoxy groups Fungicidal use

Analysis :

  • Dichloro analogs () exhibit strong hydrogen-bonding networks in crystallography, enhancing stability but reducing solubility compared to this compound .
  • Oxadixyl () demonstrates the agrochemical utility of acetamides when combined with oxazolidinone and methoxy groups .

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